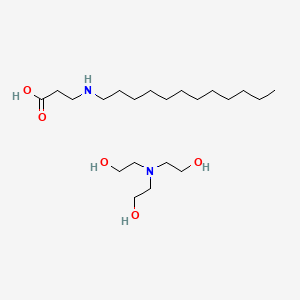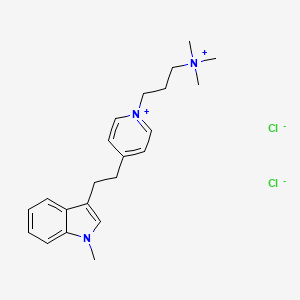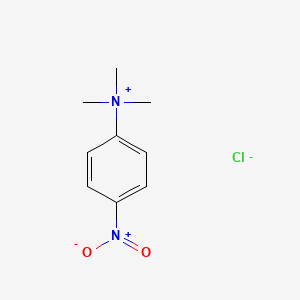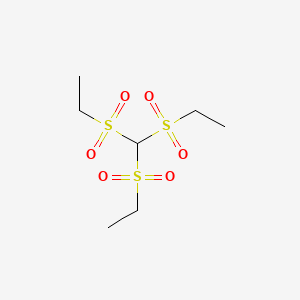
1-(2,2-diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride is a chemical compound known for its unique structure and properties. It is often used in experimental and research settings due to its specific chemical characteristics . The compound is characterized by the presence of a diphenylacetyl group, which contributes to its distinct reactivity and applications.
Métodos De Preparación
The synthesis of 1-(2,2-diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride involves several steps, typically starting with the preparation of diphenylacetyl chloride. This intermediate is then reacted with appropriate reagents to form the final product. The reaction conditions often include the use of solvents like chloroform or DMSO and may require specific temperature and pressure settings . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(2,2-Diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions may involve the use of reducing agents to alter the chemical structure.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,2-Diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound may be used in studies involving biochemical pathways and molecular interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of 1-(2,2-diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(2,2-Diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride can be compared with other similar compounds, such as:
Diphenylacetyl chloride: Shares the diphenylacetyl group but differs in its overall structure and reactivity.
2-(2,2-Diphenylacetyl)oxybutyl-diethylazanium;chloride: Similar in structure but with variations in the carbon chain length and functional groups. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications.
Propiedades
Número CAS |
13426-08-9 |
|---|---|
Fórmula molecular |
C23H32ClNO2 |
Peso molecular |
390.0 g/mol |
Nombre IUPAC |
1-(2,2-diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride |
InChI |
InChI=1S/C23H31NO2.ClH/c1-4-13-21(24(5-2)6-3)18-26-23(25)22(19-14-9-7-10-15-19)20-16-11-8-12-17-20;/h7-12,14-17,21-22H,4-6,13,18H2,1-3H3;1H |
Clave InChI |
IVZNBKITKIPPQU-UHFFFAOYSA-N |
SMILES canónico |
CCCC(COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)[NH+](CC)CC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[4-(Diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}naphthalene-2,7-disulfonate](/img/structure/B13732867.png)
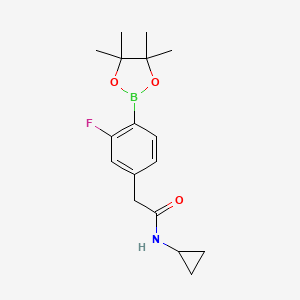

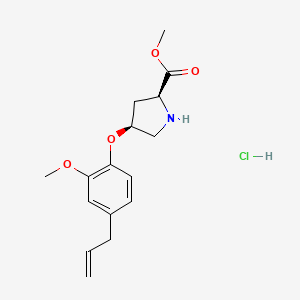
![11,17-Dihydroxy-21-[6-(methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione](/img/structure/B13732891.png)
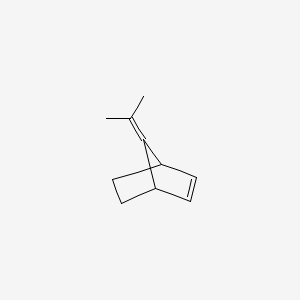
![3-[(5Z)-2-[[3-(2-carboxyethyl)-5-(2,5-dihydro-1H-pyrrol-2-ylmethyl)-1H-pyrrol-2-yl]methylidene]-5-(3,4-dihydro-2H-pyrrol-5-ylmethylidene)pyrrol-3-yl]propanoic acid](/img/structure/B13732907.png)
